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Introduction
Paspalic acid is a tetracyclic indole alkaloid belonging to the ergoline family. It serves as a

crucial intermediate in the biosynthesis of numerous pharmacologically significant ergot

alkaloids, most notably as the direct precursor to lysergic acid. Understanding the precise

structure and stereochemistry of paspalic acid is fundamental for the synthesis, derivatization,

and biological investigation of this important class of compounds. This technical guide provides

an in-depth analysis of the molecular architecture of paspalic acid, supported by available

spectroscopic data, and outlines key experimental methodologies for its characterization.

Molecular Structure and Stereochemistry
Paspalic acid, with the chemical formula C₁₆H₁₆N₂O₂, possesses a rigid, tetracyclic ergoline

ring system. Its systematic IUPAC name is (6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-

indolo[4,3-fg]quinoline-9-carboxylic acid[1]. The structure features a carboxylic acid group at

position C-8 and a double bond between C-8 and C-9.

The stereochemistry of paspalic acid is defined by two chiral centers at positions C-6a and C-

10a. The absolute configuration of the naturally occurring enantiomer is (6aR, 10aR)[1]. This

specific spatial arrangement of atoms is critical for its biological activity and its role as a

precursor in the stereospecific enzymatic synthesis of other ergot alkaloids.
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Physicochemical Properties
A summary of the key physicochemical properties of paspalic acid is presented in the table

below.

Property Value Reference

Molecular Formula C₁₆H₁₆N₂O₂ [1]

Molecular Weight 268.31 g/mol [1]

IUPAC Name

(6aR,10aR)-7-methyl-

6,6a,8,10a-tetrahydro-4H-

indolo[4,3-fg]quinoline-9-

carboxylic acid

[1]

Canonical SMILES

CN1CC(=C[C@H]2[C@H]1CC

3=CNC4=CC=CC2=C34)C(=O

)O

[1]

InChIKey
RJNCJTROKRDRBW-

TZMCWYRMSA-N
[1]

CAS Number 5516-88-1 [1]

Spectroscopic Data for Structural Elucidation
The structural and stereochemical assignment of paspalic acid relies on a combination of

spectroscopic techniques. While a complete, publicly available dataset of assigned spectral

peaks for paspalic acid is not readily found in the literature, the expected characteristic signals

based on its functional groups are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of paspalic acid is expected to be complex due to the

numerous protons in distinct chemical environments within the rigid ring structure. Key

signals would include those for the aromatic protons of the indole ring, the olefinic proton at

C-9, the N-methyl protons, and the aliphatic protons of the C and D rings. The coupling
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patterns and chemical shifts of the protons at the stereocenters (C-6a and C-10a) are crucial

for confirming the relative stereochemistry.

¹³C NMR: The carbon NMR spectrum would provide signals for all 16 carbon atoms. The

carbonyl carbon of the carboxylic acid would appear significantly downfield. The sp² carbons

of the aromatic indole ring and the C-8/C-9 double bond would resonate in the typical

olefinic/aromatic region. The sp³ carbons of the tetracyclic system, including the

stereocenters, would appear in the aliphatic region.

Infrared (IR) Spectroscopy
The IR spectrum of paspalic acid would be characterized by absorption bands corresponding

to its key functional groups.

Functional Group Expected Absorption Range (cm⁻¹)

O-H stretch (carboxylic acid) 3300 - 2500 (broad)

C-H stretch (aromatic) 3100 - 3000

C-H stretch (aliphatic) 3000 - 2850

C=O stretch (carboxylic acid) 1760 - 1690

C=C stretch (alkene and aromatic) 1680 - 1450

C-N stretch 1350 - 1000

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of paspalic acid. In electrospray ionization (ESI) mass spectrometry, paspalic acid is

expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 269. Fragmentation

patterns in tandem MS (MS/MS) would likely involve the loss of water (-18 Da) and carbon

dioxide (-44 Da) from the carboxylic acid group, as well as characteristic cleavages of the

ergoline ring system.

Experimental Protocols
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Detailed experimental protocols for the isolation and comprehensive structural elucidation of

paspalic acid are not extensively published as standalone procedures. However,

methodologies can be inferred from studies focusing on the production and analysis of ergot

alkaloids.

Isolation and Purification of Paspalic Acid
Paspalic acid is typically produced via fermentation using strains of the fungus Claviceps

paspali. The following is a generalized workflow for its isolation and purification.
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Caption: Generalized workflow for the isolation and purification of paspalic acid.
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Fermentation: Culturing of a high-yielding strain of Claviceps paspali in a suitable nutrient

medium under controlled conditions to promote the biosynthesis of paspalic acid.

Extraction: The fermentation broth is harvested, and the mycelium is separated from the

supernatant. Paspalic acid, along with other alkaloids, is extracted from the mycelium

and/or the supernatant using a suitable organic solvent system, often a mixture of chloroform

and methanol.

Purification: The crude extract is subjected to chromatographic techniques, such as column

chromatography on silica gel or alumina, to separate paspalic acid from other related

alkaloids and impurities.

Crystallization: The purified paspalic acid fraction is concentrated, and the compound is

crystallized from an appropriate solvent or solvent mixture to yield a pure crystalline solid.

Structural and Stereochemical Determination
3.2.1. NMR Spectroscopy Protocol

Sample Preparation: Dissolve a precisely weighed sample of purified paspalic acid
(typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR

tube.

¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters

include a 400-600 MHz spectrometer, a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum using a proton-

decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR

due to the low natural abundance of ¹³C.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to

determine the stereochemistry, a suite of 2D NMR experiments should be performed. This

includes:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assigning quaternary

carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations

between protons that are in close proximity, which is essential for determining the relative

stereochemistry, particularly at the C-6a and C-10a positions.

3.2.2. X-ray Crystallography Protocol

Crystal Growth: Grow single crystals of paspalic acid suitable for X-ray diffraction. This is

often the most challenging step and may require screening various solvents, temperatures,

and crystallization techniques (e.g., slow evaporation, vapor diffusion).

Data Collection: Mount a suitable single crystal on a goniometer and cool it in a stream of

cold nitrogen gas (typically 100 K). Collect diffraction data using a single-crystal X-ray

diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a

detector.

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure

factors. Solve the crystal structure using direct methods or Patterson methods to obtain an

initial model of the molecule. Refine the atomic coordinates and thermal parameters against

the experimental data to obtain the final, high-resolution crystal structure. The absolute

stereochemistry can be determined from anomalous diffraction data if a heavy atom is

present or by using chiral reference molecules.

Biosynthesis and Relationship to Lysergic Acid
Paspalic acid is a key intermediate in the biosynthesis of ergot alkaloids. It is formed from

elymoclavine through an oxidation reaction catalyzed by the enzyme CloA, a cytochrome P450

monooxygenase. Paspalic acid is then isomerized to the thermodynamically more stable

lysergic acid, where the double bond is in conjugation with the indole ring (at the C-9 and C-10

positions). This isomerization can occur spontaneously or be enzymatically catalyzed.
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Caption: Simplified biosynthetic pathway of ergot alkaloids highlighting the role of paspalic
acid.

Conclusion
Paspalic acid is a structurally complex and stereochemically defined molecule of significant

interest in the field of natural products and medicinal chemistry. Its role as a key precursor to

lysergic acid and other ergot alkaloids underscores the importance of a thorough

understanding of its chemical and physical properties. The application of modern spectroscopic

and crystallographic techniques is essential for its unambiguous characterization, providing the

foundational knowledge required for its synthetic manipulation and the development of novel

therapeutic agents. While detailed, publicly available spectral assignments and a crystal

structure for paspalic acid remain elusive in the scientific literature, the methodologies and

expected data outlined in this guide provide a robust framework for researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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